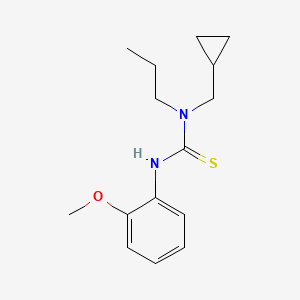![molecular formula C16H17ClN4OS B5516529 2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)
2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related 4-piperazinopyrimidines involves the nucleophilic attack of corresponding trichloropyrimidines by amines. Mattioda et al. (1975) synthesized a series of 22 new 4-piperazinopyrimidines with a methylthio substituent at the pyrimidine ring's 5 position, showcasing the chemical flexibility of this core structure in generating compounds with varied pharmacological profiles (Mattioda et al., 1975).
Molecular Structure Analysis
Guérémy et al. (1982) conducted an in-depth study on the molecular structure of 2-amino-6-chloro-4-(N-methylpiperazino)pyrimidines, revealing that their affinity for the dopamine receptor is significantly influenced by the substituents at the 2 and 5 positions of the pyrimidine ring. This study provides insight into how slight modifications in the chemical structure can impact biological activity and receptor affinity (Guérémy et al., 1982).
Chemical Reactions and Properties
The chemical reactivity of pyrimidine derivatives, including those with piperazine linkages, has been explored in various contexts. For instance, reactions involving nucleophilic aromatic substitution can yield compounds with significant pharmacological activities, including antiemetic and analgesic properties. These reactions highlight the chemical versatility and potential for pharmacological application of pyrimidine derivatives (Mattioda et al., 1975).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including solubility and crystal structure, play a crucial role in their pharmacological efficacy and drug formulation. Inkaya et al. (2013) reported a combined experimental and theoretical investigation of the molecular structure and spectroscopic parameters of a related compound, highlighting the importance of understanding these physical properties in drug design and development (Inkaya et al., 2013).
Chemical Properties Analysis
The chemical properties of 2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine and its derivatives, such as reactivity, stability, and interaction with biological targets, are central to their potential as pharmacological agents. Studies have shown that modifications in the pyrimidine and piperazine moieties can lead to compounds with a range of biological activities, including antiemetic and analgesic effects, demonstrating the potential for therapeutic application (Mattioda et al., 1975).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-chloro-5-methylsulfanylphenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4OS/c1-23-12-3-4-14(17)13(11-12)15(22)20-7-9-21(10-8-20)16-18-5-2-6-19-16/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMNHQHNUWQNKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-acetyl-3-[(4-methoxyphenyl)diazenyl]-1H-indole](/img/structure/B5516450.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5516456.png)




![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylamide](/img/structure/B5516498.png)
![ethyl 4-[(2-methylphenyl)amino]-3-quinolinecarboxylate](/img/structure/B5516504.png)

![4-{[(3-acetylphenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516520.png)
![vinyl {[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}acetate](/img/structure/B5516522.png)
![(1S*,5R*)-3-(2-pyrazinyl)-6-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5516532.png)

![8-fluoro-N-methyl-N-[3-(methylthio)benzyl]-2-quinolinecarboxamide](/img/structure/B5516552.png)